molecular formula C14H22O7 B14370828 Triethyl 2-oxopentane-1,1,5-tricarboxylate CAS No. 92373-14-3

Triethyl 2-oxopentane-1,1,5-tricarboxylate

Cat. No.: B14370828
CAS No.: 92373-14-3
M. Wt: 302.32 g/mol
InChI Key: MYXFHBONPZSSMM-UHFFFAOYSA-N
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Description

Triethyl 2-oxopentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C14H22O7. It is a triester derived from 2-oxopentane-1,1,5-tricarboxylic acid. This compound is of interest due to its unique structure, which includes three ester groups and a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 2-oxopentane-1,1,5-tricarboxylate can be synthesized through esterification reactions involving 2-oxopentane-1,1,5-tricarboxylic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The process can be summarized as follows:

    Reactants: 2-oxopentane-1,1,5-tricarboxylic acid and ethanol.

    Catalyst: Sulfuric acid or another strong acid.

    Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-oxopentane-1,1,5-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-oxopentane-1,1,5-tricarboxylic acid.

    Reduction: Triethyl 2-hydroxypentane-1,1,5-tricarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl 2-oxopentane-1,1,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of triethyl 2-oxopentane-1,1,5-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The ketone group can be reduced or involved in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 1,1,2-ethanetricarboxylate: Similar structure but with different positioning of ester groups.

    Triethyl 1,1,2-propanetricarboxylate: Another triester with a different carbon backbone.

    Triethyl 1,1,3-butanetricarboxylate: Similar ester functionality but with a different carbon chain length.

Uniqueness

Triethyl 2-oxopentane-1,1,5-tricarboxylate is unique due to the presence of a ketone group in addition to the three ester groups

Properties

CAS No.

92373-14-3

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

triethyl 2-oxopentane-1,1,5-tricarboxylate

InChI

InChI=1S/C14H22O7/c1-4-19-11(16)9-7-8-10(15)12(13(17)20-5-2)14(18)21-6-3/h12H,4-9H2,1-3H3

InChI Key

MYXFHBONPZSSMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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